molecular formula C14H16N4O2S B2626029 N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797331-03-3

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2626029
CAS RN: 1797331-03-3
M. Wt: 304.37
InChI Key: GMBWSADRTZXAMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of morpholine and thiophene derivatives involves a multi-step process including condensation reactions, chlorination, and nucleophilic substitution, aiming to produce intermediates with potential anti-inflammatory and analgesic properties. These compounds have been explored for their ability to inhibit tumor necrosis factor alpha and nitric oxide, underscoring their therapeutic potential in addressing inflammation and pain (Lei et al., 2017).

Biological Activities and Pharmacological Applications

  • Novel heterocyclic compounds derived from similar structures have shown significant activity as COX-1/COX-2 inhibitors, with promising analgesic and anti-inflammatory effects. This highlights the potential of thiophene derivatives in developing new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).
  • The antimicrobial activities of thiophene-carboxamide derivatives have been extensively studied, with some compounds exhibiting potent antibacterial and antifungal effects. This suggests their applicability in developing new antibiotics or antifungal agents (Chambhare et al., 2003; Shah et al., 2019).

Potential Anticancer Applications

  • Some thiophene-2-carboxamide derivatives have been synthesized and evaluated for their potential as antipsychotic agents, offering insights into the design of novel treatments for psychiatric disorders. These studies underscore the importance of the carboxamide moiety in maintaining biological activity (Norman et al., 1996).
  • Anticancer activity has also been a focus, with certain compounds demonstrating inhibitory effects against specific cancer cell lines, suggesting a promising avenue for the development of new anticancer agents. The molecular docking studies further elucidate the mechanisms by which these compounds interact with biological targets (Kambappa et al., 2017).

properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(12-2-1-9-21-12)16-10-11-3-4-15-14(17-11)18-5-7-20-8-6-18/h1-4,9H,5-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBWSADRTZXAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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